4-Bromo-6-(3-bromophenyl)pyrimidine
Overview
Description
“4-Bromo-6-(3-bromophenyl)pyrimidine” is a chemical compound that belongs to the class of organic compounds known as pyrimidines . Pyrimidines are aromatic heterocyclic compounds that consist of two nitrogen atoms and four carbon atoms in a six-membered ring .
Synthesis Analysis
The synthesis of “4-Bromo-6-(3-bromophenyl)pyrimidine” involves several steps. The key intermediate 2,4,6-tris(4-bromophenyl)pyrimidine was obtained in good yield by base-promoted condensation between 1,3-di(4-bromophenyl)propen-3-one and 4-bromobenzamidine benzensulfonate .Molecular Structure Analysis
The molecular structure of “4-Bromo-6-(3-bromophenyl)pyrimidine” consists of a pyrimidine ring which is a heterocyclic aromatic ring structure with two nitrogen atoms . The molecular formula is C10H6Br2N2 and the average mass is 313.976 Da .Scientific Research Applications
Synthesis and Characterization
- Intermediate in Pyrimidine Synthesis : Compounds related to 4-Bromo-6-(3-bromophenyl)pyrimidine serve as key intermediates in the synthesis of more complex pyrimidine derivatives. For instance, Shan Hou et al. (2016) developed a rapid synthetic method for 5-(4-bromophenyl)-4,6-dichloropyrimidine, highlighting its importance as an intermediate in pharmaceutical and chemical fields (Hou et al., 2016).
Medicinal Chemistry Applications
- Antiviral Activity : Derivatives of pyrimidine, including those brominated at specific positions, have been evaluated for antiviral activities. D. Hocková et al. (2003) studied 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, noting their inhibitory effects on retrovirus replication (Hocková et al., 2003).
- Antimicrobial and Antituberculosis Activity : Compounds incorporating bromophenyl-pyrimidine structures have been synthesized and evaluated for their antimicrobial and antituberculosis properties. Hetal I. Soni and N. Patel (2017) synthesized isoniazid clubbed pyrimidine derivatives showing good antimicrobial activity (Soni & Patel, 2017).
Material Science and Chemical Synthesis Applications
- Nonlinear Optical Materials : A. Hussain et al. (2020) focused on the structural parameters and nonlinear optical properties of thiopyrimidine derivatives, demonstrating the significance of pyrimidine rings in developing materials with potential applications in nonlinear optics and medicine (Hussain et al., 2020).
Safety and Hazards
Future Directions
Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity, prompting further study of the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model . This suggests that “4-Bromo-6-(3-bromophenyl)pyrimidine” and similar compounds could potentially be developed as neuroprotective and anti-neuroinflammatory agents .
properties
IUPAC Name |
4-bromo-6-(3-bromophenyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2/c11-8-3-1-2-7(4-8)9-5-10(12)14-6-13-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDXGPPCLANWQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-(3-bromophenyl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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